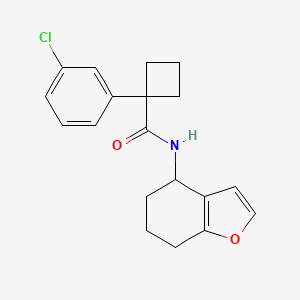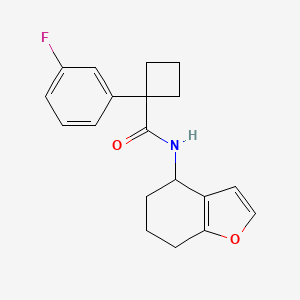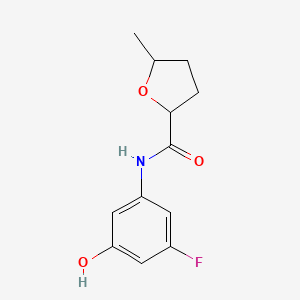![molecular formula C19H28N2O2 B7635217 5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)
5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme responsible for the breakdown of the neurotransmitter, dopamine, and has been studied for its potential use in the treatment of addiction and other psychiatric disorders.
Mechanism of Action
5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one-109 works by inhibiting the enzyme, dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting this enzyme, 5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one-109 increases the levels of dopamine in the brain, which can lead to a reduction in drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects
5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one-109 has been shown to have significant effects on dopamine levels in the brain, as well as on other neurotransmitters such as serotonin and norepinephrine. It has also been shown to have effects on brain activity and connectivity, particularly in areas of the brain associated with reward processing and decision-making.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one-109 is its selectivity for the dopamine transporter, which reduces the risk of off-target effects. However, one limitation is that it has a relatively short half-life, which can make dosing and administration more challenging.
Future Directions
There are several potential future directions for research on 5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one-109. One area of interest is the potential use of 5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one-109 in combination with other medications or therapies for addiction and other psychiatric disorders. Another area of interest is the potential use of 5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one-109 in the treatment of other conditions, such as Parkinson's disease, which involves dysfunction of the dopamine system. Additionally, further research is needed to better understand the long-term effects of 5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one-109 and its potential for abuse or addiction.
Synthesis Methods
5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one-109 can be synthesized through a multi-step process involving the reaction of cyclopentylmagnesium bromide with 2-methoxybenzyl chloride, followed by reduction with lithium aluminum hydride and subsequent reaction with 1-methylpiperidin-2-one. The final product is obtained through purification and crystallization.
Scientific Research Applications
5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one-109 has been extensively studied for its potential use in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been investigated for its potential use in the treatment of other psychiatric disorders, such as depression and anxiety.
properties
IUPAC Name |
5-[[cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-21-13-15(11-12-18(21)22)20-19(14-7-3-4-8-14)16-9-5-6-10-17(16)23-2/h5-6,9-10,14-15,19-20H,3-4,7-8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEWYXYTFMEQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)NC(C2CCCC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7635146.png)
![1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone](/img/structure/B7635154.png)
![2-[(4-fluorophenyl)methylcarbamoylamino]-N-(2-methyl-1,3-benzoxazol-6-yl)pentanamide](/img/structure/B7635169.png)

![N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7635175.png)
![2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B7635180.png)
![5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine](/img/structure/B7635186.png)
![2-(2,2,2-trifluoroethoxy)-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide](/img/structure/B7635193.png)


![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635229.png)
![2-(furan-2-yl)-5-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7635234.png)

![2,6-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B7635243.png)